molecular formula C19H26N2O4 B13258454 1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid

Cat. No.: B13258454
M. Wt: 346.4 g/mol
InChI Key: FCHPKDGAGWMFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C19H26N2O4. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further substituted with another piperidine ring. It is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure consistency and high yield. The process may include:

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but with a different substitution pattern.

    1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid: Differing in the position of the carboxylic acid group.

Uniqueness

1-[(Benzyloxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid is unique due to its dual piperidine rings and the specific positioning of the benzyloxycarbonyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

1-phenylmethoxycarbonyl-5-piperidin-1-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C19H26N2O4/c22-18(23)16-11-17(20-9-5-2-6-10-20)13-21(12-16)19(24)25-14-15-7-3-1-4-8-15/h1,3-4,7-8,16-17H,2,5-6,9-14H2,(H,22,23)

InChI Key

FCHPKDGAGWMFCM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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